1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-7-1-2-8-16(15)22-13-17(21)20-10-4-9-19(11-12-20)14-5-3-6-14/h1-2,7-8,14H,3-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONLQJKCYKMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the ethanone backbone, typically through an etherification reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Diazepane EthAN-1-One Derivatives
Table 1: Structural and Physical Properties of Key Analogs
Key Observations:
The chlorophenyl-pyrazole substituent in the C₂₄H₂₃ClFN₅O derivative adds steric bulk and aromaticity, which may improve binding to hydrophobic pockets in biological targets .
Table 2: Functional Group Comparisons and Hypothesized Activities
Key Observations:
Antimycobacterial Activity: While the target compound’s activity remains uncharacterized, Naidu et al. demonstrated that diazepane/piperazine derivatives with benzo[d]isoxazol-3-yl and indol-3-yl groups exhibit potent anti-tubercular activity (MIC: 0.5–2 µg/mL against M. tuberculosis H37Rv) . This suggests that the target compound’s diazepane core and fluorophenoxy group could be optimized for similar applications.
Synthetic and Catalytic Applications: Sulfanylidene-containing analogs (e.g., 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) were synthesized via Ru(II) catalysis .
Biological Activity
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20FN2O
- Molecular Weight : 310.79 g/mol
- CAS Number : 2309536-87-4
Research indicates that compounds similar to this compound may act as antagonists at various receptors, including the histamine H3 receptor. This receptor is involved in the modulation of neurotransmitter release, which can influence cognitive functions and mood regulation .
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- CNS Activity : The compound exhibits potential as a central nervous system (CNS) modulator, which may include anxiolytic and antidepressant effects.
- Antagonistic Properties : As an antagonist at the H3 receptor, it could enhance the release of neurotransmitters like norepinephrine and acetylcholine, potentially improving cognitive function and alertness .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:
-
Study on H3 Receptor Antagonism :
- A study demonstrated that compounds with similar structures showed significant antagonistic activity at the H3 receptor.
- Resulting effects included increased wakefulness and improved memory performance in animal models.
- Metabolic Pathways :
-
Toxicological Studies :
- Toxicity assessments have shown that while these compounds exhibit beneficial effects at therapeutic doses, they also require careful evaluation for potential side effects at higher concentrations.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one?
Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for cyclobutyl-diazepane coupling .
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid byproduct formation .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical characterization involves:
- NMR spectroscopy : Compare chemical shifts (e.g., cyclobutyl protons at δ 2.1–3.0 ppm; fluorophenoxy aromatic protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~375) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, though this requires high-purity samples .
Q. What preliminary assays are recommended to assess biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or GPCRs due to structural similarity to diazepane-containing modulators .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀) .
- Binding studies : Radioligand displacement assays to quantify affinity for receptors like σ-1 or dopamine D₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Discrepancies often arise from:
- Structural variations : Compare analogs with substituent changes (e.g., thiophene vs. naphthalene groups alter hydrophobicity and target selectivity) .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. Cross-validate using orthogonal methods like SPR vs. fluorescence polarization .
- Dose-response curves : Replicate studies with extended concentration ranges (e.g., 0.1 nM–100 µM) to confirm potency thresholds .
Q. What methodologies are suitable for studying this compound’s pharmacokinetics and toxicity?
Advanced approaches include:
- In vitro ADME : Hepatic microsomal stability assays (e.g., CYP450 metabolism profiling) and Caco-2 permeability models .
- In vivo PK : Administer in rodent models (oral/IP) with LC-MS/MS quantification of plasma/tissue concentrations .
- Toxicity screening : Ames test for mutagenicity and hERG inhibition assays to assess cardiac risk .
Q. How can researchers design analogs to improve target selectivity?
Rational design strategies:
- Substituent modification : Replace 2-fluorophenoxy with bulkier groups (e.g., 2,4-difluorophenyl) to enhance steric hindrance against off-target receptors .
- Scaffold hopping : Replace the diazepane ring with azepane or piperidine to alter conformational flexibility .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and optimize interactions with active-site residues .
Q. What theoretical frameworks guide mechanistic studies of this compound?
Link research to established theories:
- Molecular docking : Align with lock-and-key theory to hypothesize binding modes in enzyme pockets .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
- Systems pharmacology : Map interactions within signaling networks (e.g., MAPK/ERK) using pathway enrichment tools .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of synthesis?
Troubleshooting steps:
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve efficiency .
Q. How to validate target engagement in cellular models?
Use orthogonal techniques:
- CETSA (Cellular Thermal Shift Assay) : Monitor protein-ligand stabilization via thermal denaturation shifts .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions between the compound and tagged receptors .
Data Interpretation Guidelines
Q. How to differentiate between specific and non-specific binding in vitro?
- Negative controls : Include excess cold ligand (100x Ki) to confirm displaceable binding .
- Counter-screening : Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
